

iniparib clinical trial inclusion exclusion criteria

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Introduction to Iniparib Clinical Development

Iniparib (BSI-201) was initially developed as a potential poly(ADP-ribose) polymerase (PARP) inhibitor, with early clinical trials investigating its efficacy in combination with gemcitabine and carboplatin for triple-negative breast cancer (TNBC) and ovarian cancer [1] [2]. However, subsequent research revealed that **iniparib** does not possess characteristics typical of the PARP inhibitor class, and its exact mechanism of action differs from other PARP inhibitors like olaparib and rucaparib [3] [4]. Despite early promising results in phase II trials, the phase III trial in TNBC failed to confirm clinical benefit, leading to discontinuation of its development [5].

Key Clinical Trial Designs and Populations

Table 1: Overview of Iniparib Clinical Trials

Trial Phase	Cancer Type	Patient Population	Intervention	Primary Endpoints	Key Findings
Phase II [2]	Platinum-sensitive ovarian cancer	≥6 months since last platinum; 1 prior line; measurable disease	Gemcitabine + carboplatin + iniparib	ORR: 66% (95% CI: 49-80)	Higher response in gBRCAmut (73%); median PFS 9.9 months
Phase II [2]	Platinum-resistant ovarian cancer	Relapse 2-6 months post-platinum; 1-2 prior therapies	Gemcitabine + carboplatin + iniparib	ORR: 26% (95% CI: 14-42)	gBRCAmut: 46% response; median PFS 6.8 months
Phase II [3]	BRCA-mutated ovarian cancer	gBRCA1/2 mutation; ≥1 prior platinum/taxane; measurable disease	Iniparib monotherapy	ORR: 0%	No responses in 12 patients; trial stopped early
Phase III EAP [6] [4]	Triple-negative breast cancer	ER-/PR-/HER2-metastatic; 1-3 prior regimens in metastatic setting	Gemcitabine + carboplatin + iniparib	Safety and potential clinical benefit	No longer recruiting; exact outcomes not reported

Detailed Inclusion and Exclusion Criteria

Table 2: Comprehensive Inclusion and Exclusion Criteria Across Trials

Trial Type	Key Inclusion Criteria	Key Exclusion Criteria
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| **Ovarian Cancer Combination Therapy [2]** | - Histologically confirmed epithelial ovarian, fallopian tube, or primary peritoneal cancer

- Measurable disease per RECIST 1.1
- Platinum-sensitive (≥6 months) or resistant (2-6 months)

- ECOG PS 0-2
- Adequate organ function: ANC $\geq 1500/\text{mm}^3$, platelets $\geq 100,000/\text{mm}^3$, creatinine clearance >50 mL/min, ALT/AST $<2.5 \times \text{ULN}$ | - Prior PARP inhibitor therapy
- >2 prior cytotoxic regimens (resistant population)
- Inadequate recovery from prior therapy toxicities
- Uncontrolled medical conditions | | **Ovarian Cancer Monotherapy [3]** | - Germline BRCA1/2 deleterious mutation
- Advanced epithelial ovarian, fallopian tube, or primary peritoneal cancer
- ≥ 1 prior platinum/taxane regimen
- Karnofsky PS $\geq 70\%$
- Measurable disease per RECIST
- Life expectancy ≥ 16 weeks | - Another malignancy within 3 years
- Active viral infection (HIV, hepatitis B/C)
- Active CNS metastases
- History of seizures or anti-epileptic use
- Persistent grade ≥ 2 toxicities from prior therapy | | **Breast Cancer Expanded Access [6] [4]** | - ER-, PR-, HER2-negative metastatic breast cancer
- 1-3 prior chemotherapy regimens in metastatic setting
- Female ≥ 18 years
- ECOG PS 0-1
- Adequate organ function | - Systemic anticancer therapy within 14 days
- Brain metastases requiring steroids or intervention
- Pregnancy or breastfeeding
- Major uncontrolled medical conditions |

Experimental Protocols and Methodologies

Treatment Regimens

Combination Therapy Protocol (Ovarian Cancer):

- **Gemcitabine:** 1000 mg/m² IV over 30 minutes on days 1 and 8 [2]
- **Carboplatin:** AUC 4 IV on day 1 [2]
- **Iniparib:** 5.6 mg/kg IV on days 1, 4, 8, and 11 [2]
- **Cycle duration:** 21 days [2]
- **Treatment duration:** Minimum 6 cycles in absence of progression or unacceptable toxicity, with option for additional 4 cycles at physician's discretion [2]
- **Iniparib maintenance:** Permitted beyond chemotherapy cycles until progression [2]

Monotherapy Protocol (BRCA-Mutated Ovarian Cancer):

- **Iniparib:** 8 mg/kg IV on days 1 and 4 of each week [3]
- **Cycle definition:** 8 weeks of treatment [3]
- **Assessment:** Imaging every 8 weeks [3]
- **Dose modifications:** Two dose reductions permitted (5.6 mg/kg then 4.0 mg/kg) for related grade 3-4 toxicities [3]

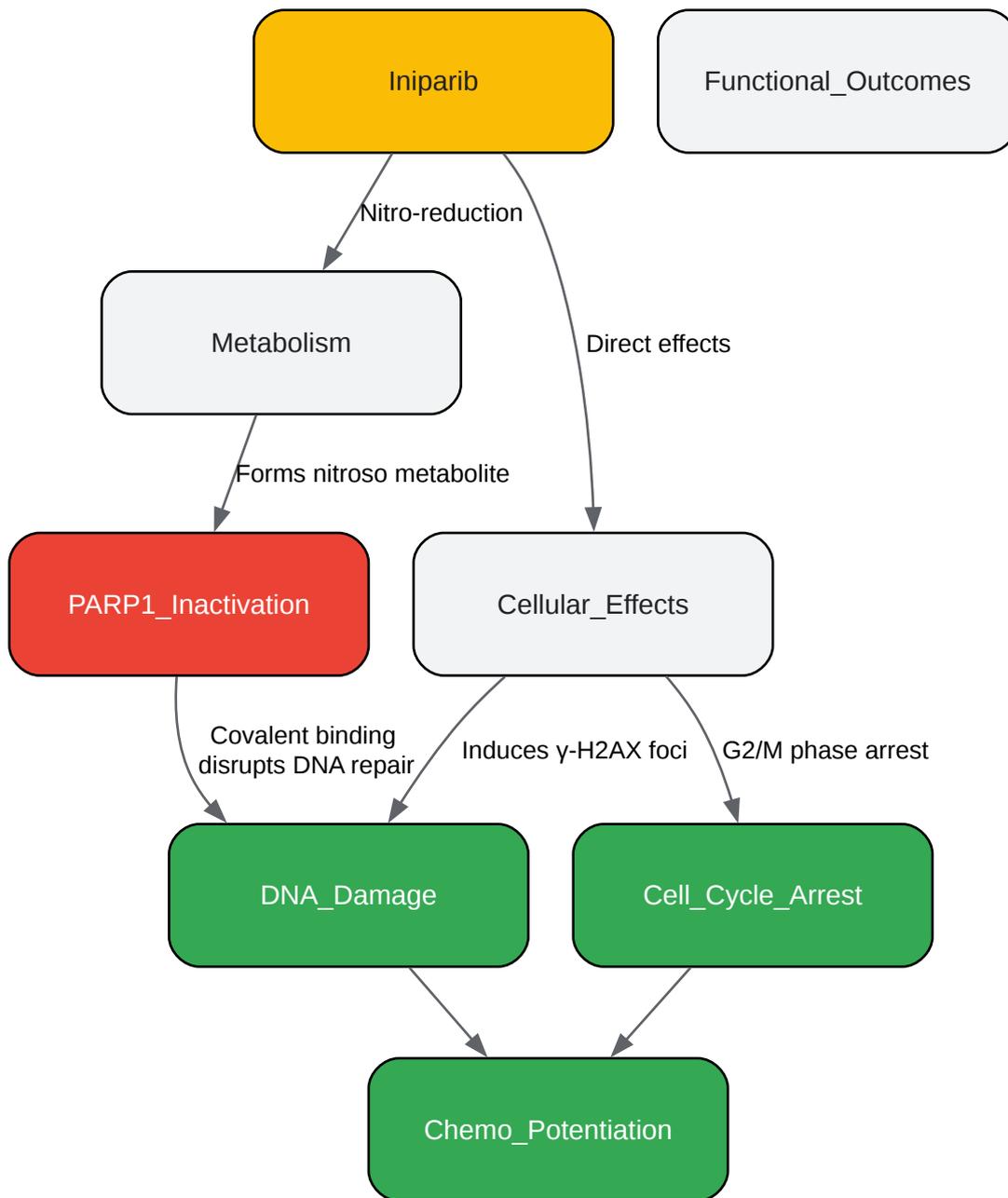
Statistical Designs**Phase II Trials (Ovarian Cancer):**

- **Platinum-sensitive study:** Simon two-stage design targeting improvement in ORR from 40% to 60%; required >8 responses in initial 17 patients to proceed to second stage (total n=41) [2]
- **Platinum-resistant study:** Simon two-stage design targeting improvement in ORR from 15% to 30%; planned enrollment of 48 patients [2]
- **Monotherapy study:** Simon optimal two-stage design to distinguish between 10% versus 30% response rate with type 1 and type 2 error of 0.10; planned enrollment of 35 patients total [3]

Mechanism of Action and Pathway Analysis

Although initially characterized as a PARP inhibitor, subsequent research demonstrated that **iniparib** does not function like typical PARP inhibitors [4]. Unlike olaparib and rucaparib, **iniparib** showed minimal PARP inhibitory activity in enzymatic assays and did not selectively kill BRCA-deficient cells [3].

Iniparib's Proposed Mechanism of Action



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Key Mechanistic Insights:

- **PARP1 Interaction:** Iniparib's metabolite (4-iodo-3-nitrosobenzamide) covalently and irreversibly binds PARP1, disrupting its interaction with DNA [2]
- **DNA Damage Effects:** Induces γ -H2AX foci (DNA damage marker) at concentrations that do not demonstrate classical PARP inhibition [2]
- **Cell Cycle Impact:** Causes cell cycle arrest at G2/M phase and potentiates cell cycle effects of DNA-damaging agents like platinum drugs [4]

- **Distinction from PARP Inhibitors:** Unlike olaparib and rucaparib, **iniparib** failed to demonstrate expected PARP inhibitor activity in comparative preclinical studies [3]

Efficacy Outcomes and Safety Profile

Table 3: Efficacy Outcomes Across Clinical Trials

Trial Population	n	ORR (%)	Clinical Benefit Rate (%)	Median PFS (months)	Key Safety Findings
Platinum-sensitive ovarian cancer [2]	41	66	93	9.9	High incidence of thrombocytopenia and neutropenia; no new toxicities
Platinum-resistant ovarian cancer [2]	46	26	93	6.8	Similar hematological toxicity profile; well tolerated overall
gBRCAmut platinum-sensitive [2]	15	73	NR	NR	Comparable to overall population
gBRCAmut platinum-resistant [2]	11	46	NR	NR	Comparable to overall population
BRCA-mutated monotherapy [3]	12	0	8.3 (SD only)	NR	Primarily grade 1-2: asthenia (83.3%), constipation (25%), diarrhea (25%), nausea (25%)

Discussion and Research Implications

The clinical development of **iniparib** provides important lessons for drug development, particularly in the context of target validation and clinical trial design. The discrepancy between early promising phase II results and subsequent negative phase III findings highlights several critical considerations:

Trial Design Considerations:

- Crossover designs in modulator trials may confound survival outcomes if the experimental agent lacks intrinsic activity [5]
- Optimal dosing of backbone chemotherapy must be maintained to avoid false positive results from suboptimal control arms [5]
- Biomarker-enriched populations (e.g., gBRCAmut) showed enhanced response rates, supporting precision medicine approaches [2]

Mechanistic Considerations:

- Comprehensive target validation is essential before large-scale clinical development [3]
- Understanding the precise mechanism of action helps identify appropriate patient populations and combination partners [4]
- The **iniparib** experience underscores the importance of distinguishing true targeted agents from cytotoxic agents with differential mechanisms [3] [4]

Conclusions

The clinical trial criteria and protocols for **iniparib** reflect its evolution from a putative PARP inhibitor to an agent with a distinct mechanism of action. The inclusion criteria typically focused on platinum-sensitive or resistant ovarian cancer and triple-negative breast cancer populations, with specific attention to biomarker-enriched subgroups in later studies. The exclusion criteria standardized safety parameters across trials. Despite initial enthusiasm, the failure of **iniparib** to demonstrate efficacy in subsequent trials underscores the importance of rigorous target validation and appropriate clinical trial designs in oncology drug development.

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